3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride
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Overview
Description
3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound with a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse biological and pharmacological properties, making it a valuable molecule in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, product yield, and pharmacokinetic activity. Green chemistry approaches are also employed to ensure cleaner reaction profiles and catalyst recovery .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted thiazolidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol and acetonitrile .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidines, which have significant biological and pharmacological activities .
Scientific Research Applications
3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in various biological processes and its potential as a therapeutic agent.
Medicine: It has shown promise in the treatment of diseases such as cancer, epilepsy, and microbial infections due to its anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Thiazolidine-4-carboxylic acid: A similar compound with a thiazolidine ring but without the methyl group at the 3-position.
2-Iminothiazolidine derivatives: Compounds with a similar thiazolidine ring structure but different substituents at various positions.
Uniqueness
3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is unique due to the presence of the methyl group at the 3-position, which enhances its pharmacological properties and makes it a more potent therapeutic agent compared to its analogs .
Properties
Molecular Formula |
C5H9NO2S |
---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
3-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-6-3-9-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8) |
InChI Key |
HAWVIMZLOKHWMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CSCC1C(=O)O |
Origin of Product |
United States |
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